Isopropyl 3,4-diaminobenzoate

描述

BenchChem offers high-quality Isopropyl 3,4-diaminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3,4-diaminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

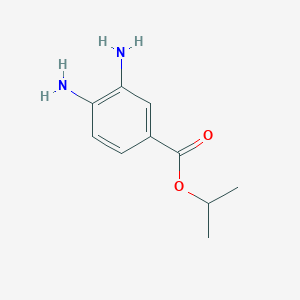

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRICWBSRSIVCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Isopropyl 3,4-diaminobenzoate: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive overview of Isopropyl 3,4-diaminobenzoate, a molecule with significant potential as a building block in pharmaceutical and materials science. While direct literature on this specific ester is sparse, this document extrapolates from well-established chemical principles and data on analogous compounds to present a scientifically grounded resource for researchers and drug development professionals.

Introduction: The Strategic Value of a Diaminated Benzene Ring

Isopropyl 3,4-diaminobenzoate belongs to the family of ortho-diaminobenzene derivatives, which are crucial precursors for the synthesis of a wide range of heterocyclic compounds, most notably benzimidazoles. The strategic placement of two adjacent amino groups and a carboxylic ester on a benzene ring offers a versatile platform for creating complex molecular architectures.

The vicinal diamines are reactive synthons that can undergo cyclocondensation reactions with various electrophiles to form fused heterocyclic systems.[1] These scaffolds are of paramount importance in medicinal chemistry, with applications as antibacterial, antifungal, and anticancer agents.[2] The isopropyl ester moiety can modulate the physicochemical properties of the parent molecule, such as solubility and lipophilicity, which are critical parameters in drug design and delivery.[3] Furthermore, the ester group provides a handle for further chemical modifications or for serving as a prodrug that can be hydrolyzed in vivo.

This guide will detail a proposed synthetic route to Isopropyl 3,4-diaminobenzoate, outline its expected physicochemical properties based on related structures, and explore its potential applications in various scientific domains.

Synthesis of Isopropyl 3,4-diaminobenzoate: A Proposed Route

A direct and efficient synthesis of Isopropyl 3,4-diaminobenzoate can be logically designed via the Fischer esterification of 3,4-diaminobenzoic acid with isopropanol. This method is analogous to the well-documented synthesis of similar aminobenzoate esters.[4]

Proposed Synthetic Pathway

The proposed synthesis involves a one-step acid-catalyzed esterification of commercially available 3,4-diaminobenzoic acid.

Caption: Proposed Fischer Esterification for Isopropyl 3,4-diaminobenzoate Synthesis.

Detailed Experimental Protocol

Materials:

-

3,4-Diaminobenzoic acid (CAS 619-05-6)

-

Isopropanol (2-Propanol), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzoic acid (1.0 eq).

-

Add an excess of anhydrous isopropanol to the flask to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

The crude product may precipitate upon neutralization and addition of water. If so, collect the precipitate by filtration.

-

If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Isopropyl 3,4-diaminobenzoate can be purified by recrystallization or column chromatography.

Physicochemical Properties

As there is no direct experimental data available for Isopropyl 3,4-diaminobenzoate, the following properties are estimated based on the known values of its structural analogs, such as methyl 3,4-diaminobenzoate and ethyl 3,4-diaminobenzoate.[5][6]

| Property | Estimated Value / Description |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Expected to be an off-white to light brown crystalline solid.[2] |

| Melting Point | Estimated to be in the range of 100-120 °C. |

| Boiling Point | Expected to be >300 °C at atmospheric pressure. |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMF.[1] |

| Functional Groups | Carboxylic ester (-COO-), aromatic primary amines (-NH₂).[2] |

| Reactivity | The amino groups are reactive towards acylation, diazotization, and condensation reactions.[2] |

Potential Applications in Research and Development

The unique structural features of Isopropyl 3,4-diaminobenzoate make it a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis: As a precursor to benzimidazoles and other heterocyclic systems, it can be used in the synthesis of novel drug candidates with potential activities as antivirals, antifungals, and anticancer agents.[2] The isopropyl ester can enhance the oral bioavailability of the final drug product.

-

Polymer and Materials Science: The diamino functionality allows it to be used as a monomer in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles, which are known for their thermal stability and mechanical strength.

-

Dye and Pigment Industry: The aromatic diamine structure serves as a precursor for the synthesis of azo dyes and other colorants.[2]

Characterization and Quality Control Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized Isopropyl 3,4-diaminobenzoate.

Caption: A typical workflow for the purification and characterization of the final product.

Safety and Handling

Appropriate safety precautions should be taken when handling Isopropyl 3,4-diaminobenzoate and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[8] Wash hands thoroughly after handling.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

Conclusion

Isopropyl 3,4-diaminobenzoate is a promising, yet underexplored, chemical entity with significant potential as a versatile building block. The proposed synthetic route via Fischer esterification offers a straightforward and scalable method for its preparation. Its unique combination of reactive amino groups and a modifiable ester moiety makes it an attractive starting material for the synthesis of complex molecules in drug discovery, polymer chemistry, and materials science. Further research into the properties and applications of this compound is warranted to fully unlock its scientific and commercial potential.

References

-

Thayamma, R., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904. Retrieved from [Link]

-

ResearchGate. (2015, August). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]

-

Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

Rautio, J., et al. (2023). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 52(1), 167-205. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,4-Diaminobenzoate. Retrieved from [Link]

Sources

- 1. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 2. srinichem.com [srinichem.com]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Isopropyl 3,4-diaminobenzoate: Structure, Characteristics, and Synthetic Applications

This guide provides a comprehensive technical overview of Isopropyl 3,4-diaminobenzoate, a molecule of significant interest in synthetic chemistry, particularly as a precursor for heterocyclic compounds with pharmaceutical applications. While direct literature on this specific ester is not abundant, this document synthesizes information from closely related analogues and the parent compound, 3,4-diaminobenzoic acid, to provide a robust and scientifically grounded resource for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

Isopropyl 3,4-diaminobenzoate belongs to the family of ortho-diaminobenzoic acid esters. The strategic importance of this class of compounds lies in the vicinal amino groups on the benzene ring, which serve as a versatile handle for the construction of fused heterocyclic systems. Specifically, ortho-phenylenediamines are key building blocks for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[1][2][3]

The parent molecule, 3,4-diaminobenzoic acid, is a well-established intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents, as well as in the production of dyes and polymers.[4][5][6] The esterification to its isopropyl derivative can be a strategic choice to modulate physicochemical properties such as solubility, lipophilicity, and reactivity, which are critical parameters in drug design and process development.

Chemical Structure and Physicochemical Characteristics

The molecular structure of Isopropyl 3,4-diaminobenzoate features a central benzene ring substituted with a carboxylic acid isopropyl ester and two amino groups at the 3 and 4 positions.

Caption: Chemical Structure of Isopropyl 3,4-diaminobenzoate.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key physicochemical and predicted spectroscopic data for Isopropyl 3,4-diaminobenzoate. Experimental data for the parent acid and related esters are provided for comparison.

| Property | Isopropyl 3,4-diaminobenzoate (Predicted/Calculated) | 3,4-Diaminobenzoic Acid | Methyl 3,4-diaminobenzoate | Isopropyl 4-aminobenzoate |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₇H₈N₂O₂[5] | C₈H₁₀N₂O₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 194.23 g/mol | 152.15 g/mol [5] | 166.18 g/mol | 179.22 g/mol |

| Appearance | Predicted: Off-white to light brown solid | Off-white to light brown crystalline solid[5] | Solid | Pink needles |

| Melting Point | Estimated: 90-100 °C | ~214-216 °C[4] | 105-110 °C | 82-84 °C |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, ethyl acetate), moderately soluble in water. | Moderately soluble in water; soluble in polar solvents.[5] | - | - |

| ¹H NMR (ppm) | Predicted: Aromatic protons (3H, ~6.5-7.5 ppm), -CH- of isopropyl (1H, septet, ~5.1 ppm), -CH₃ of isopropyl (6H, doublet, ~1.3 ppm), -NH₂ protons (4H, broad singlet, ~4.5-5.5 ppm). | Aromatic protons (~6.4-7.2 ppm), -NH₂ protons, -COOH proton. | Aromatic protons, -NH₂ protons, -OCH₃ singlet (~3.8 ppm). | Aromatic protons (~6.6, 7.8 ppm), -CH- septet (~5.2 ppm), -CH₃ doublet (~1.4 ppm).[7] |

| ¹³C NMR (ppm) | Predicted: Carbonyl carbon (~166 ppm), aromatic carbons (~110-150 ppm), -CH- of isopropyl (~68 ppm), -CH₃ of isopropyl (~22 ppm). | Carbonyl carbon, aromatic carbons. | Carbonyl carbon (~167 ppm), aromatic carbons, -OCH₃ carbon (~51 ppm). | Carbonyl carbon, aromatic carbons, -CH- of isopropyl, -CH₃ of isopropyl. |

| IR (cm⁻¹) | Predicted: N-H stretching (~3300-3500), C=O stretching (~1700), C-N stretching, C-O stretching, aromatic C-H and C=C bands. | N-H stretching, broad O-H stretching, C=O stretching, C-N stretching. | N-H stretching, C=O stretching, C-N stretching. | N-H stretching, C=O stretching, C-N stretching. |

Synthesis of Isopropyl 3,4-diaminobenzoate

The synthesis of Isopropyl 3,4-diaminobenzoate can be logically approached in two main stages: the synthesis of the precursor, 3,4-diaminobenzoic acid, followed by its esterification.

Caption: Overall workflow for the synthesis of Isopropyl 3,4-diaminobenzoate.

Part A: Synthesis of 3,4-Diaminobenzoic Acid

A common route to 3,4-diaminobenzoic acid starts from the readily available p-aminobenzoic acid. This multi-step synthesis involves protection of the amino group, nitration, deprotection, and finally, reduction of the nitro group.[4][8]

Experimental Protocol:

-

Acetylation (Protection): p-Aminobenzoic acid is reacted with acetic anhydride to form p-acetylaminobenzoic acid. This step protects the amino group from oxidation during the subsequent nitration.[8]

-

Nitration: The protected compound is then nitrated using concentrated nitric acid, typically in a medium of acetic anhydride or sulfuric acid, to introduce a nitro group at the 3-position, yielding 3-nitro-4-acetamidobenzoic acid.[8]

-

Hydrolysis (Deprotection): The acetyl group is removed by hydrolysis, usually with an aqueous base like potassium hydroxide in ethanol, to give 3-nitro-4-aminobenzoic acid.[8]

-

Reduction: The final step is the reduction of the nitro group to an amino group. A common method is the use of ammonium sulfide in ethanol, often enhanced by microwave irradiation to shorten reaction times, yielding the target 3,4-diaminobenzoic acid.[4][8]

Causality: The acetylation step is crucial as it deactivates the benzene ring to a lesser extent than a free amino group and directs the incoming electrophile (NO₂⁺) to the ortho position. The final reduction selectively targets the nitro group without affecting the carboxylic acid.

Part B: Fischer-Speier Esterification

The esterification of 3,4-diaminobenzoic acid with isopropanol is best achieved via the Fischer-Speier method, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.[9][10][11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in a large excess of isopropanol (which also serves as the solvent).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise. The mixture may warm up, and a precipitate of the aminobenzoic acid salt may form.

-

Reflux: Heat the reaction mixture to a gentle reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typical reaction times can range from 2 to 10 hours.[9][12]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The excess isopropanol can be removed under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with water and carefully neutralize the acid catalyst by the dropwise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases. The product, Isopropyl 3,4-diaminobenzoate, will precipitate out or can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Trustworthiness and Self-Validation: The progress of the esterification must be monitored by TLC to ensure the consumption of the starting material. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis, comparing the results with the predicted values.

Applications in Research and Drug Development

The primary and most valuable application of Isopropyl 3,4-diaminobenzoate is as a synthon for benzimidazole derivatives. The two adjacent amino groups can undergo a cyclocondensation reaction with a variety of carboxylic acids, aldehydes, or their equivalents to form the five-membered imidazole ring fused to the benzene ring.[1][13]

Caption: General scheme for the synthesis of benzimidazoles.

This reaction, often referred to as the Phillips-Ladenburg synthesis, is a cornerstone in heterocyclic chemistry.[1] The "R" group on the resulting benzimidazole can be varied extensively, allowing for the creation of large libraries of compounds for screening in drug discovery programs. Benzimidazole-containing drugs are known for a wide range of bioactivities, including:

-

Anthelmintic (e.g., Albendazole)

-

Antifungal (e.g., Benomyl)[3]

-

Antiviral

-

Anticancer

-

Antihypertensive [3]

The use of the isopropyl ester, rather than the free acid, can be advantageous in these syntheses. It may offer better solubility in organic solvents commonly used for these condensation reactions and avoids potential side reactions involving the free carboxylic acid.

Safety and Handling

While specific safety data for Isopropyl 3,4-diaminobenzoate is not available, precautions should be based on the known hazards of its parent compound and related aromatic amines.

-

Health Hazards: Aromatic amines can be irritants to the skin, eyes, and respiratory system. Handle in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2017). Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters, 58(17), 1692-1694. [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., Chen, S. H., Chen, Y. W., Liang, C. Y., ... & Chen, H. T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41843-41852. [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., Chen, S. H., Chen, Y. W., Liang, C. Y., ... & Chen, H. T. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41843–41852. [Link]

-

Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

-

Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Journal of Chemical Research. [Link]

-

Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

-

Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. r/askscience. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2018). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

Nguyen, T. L., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031241). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2007). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Arora, S., et al. (2016). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. Der Pharma Chemica, 8(24), 40-46. [Link]

-

PubChem. (n.d.). 3,5-Diaminobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Isopropyl 4-{[(5-bromo-2-thienyl)carbonyl]amino}benzoate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. srinichem.com [srinichem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ISOPROPYL 4-AMINOBENZOATE(18144-43-9) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

Spectroscopic Characterization of Isopropyl 3,4-Diaminobenzoate: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Isopropyl 3,4-diaminobenzoate. As a compound of interest in pharmaceutical and materials science research, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

Isopropyl 3,4-diaminobenzoate is an aromatic ester characterized by a benzene ring substituted with two adjacent amino groups and an isopropyl ester functionality. This unique combination of functional groups gives rise to a distinct spectroscopic signature that can be elucidated through a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Isopropyl 3,4-diaminobenzoate.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in the table below, with interpretations based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Isopropyl -CH(CH₃)₂ | 4.9 - 5.2 | Septet | 1H | ~6.0 - 7.0 |

| Isopropyl -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H | ~6.0 - 7.0 |

| Aromatic H-2 | ~7.2 - 7.4 | d | 1H | ~2.0 |

| Aromatic H-5 | ~6.2 - 6.4 | d | 1H | ~8.0 |

| Aromatic H-6 | ~7.0 - 7.2 | dd | 1H | ~8.0, ~2.0 |

| Amino -NH ₂ | 3.5 - 4.5 | Broad Singlet | 4H | - |

Interpretation and Causality:

-

Isopropyl Group: The methine proton (-CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet. The chemical shift of the methine proton is downfield due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Aromatic Protons: The aromatic region will display a characteristic splitting pattern. The two amino groups are strong electron-donating groups, which will shield the aromatic protons, causing them to appear at relatively upfield chemical shifts compared to unsubstituted benzene. The H-5 proton is expected to be the most shielded due to its ortho position to one amino group and para to the other. The H-2 proton, being ortho to the electron-withdrawing ester group, will be the most deshielded. The H-6 proton will be a doublet of doublets due to coupling with both H-5 and H-2.

-

Amino Protons: The protons of the two amino groups are expected to appear as a broad singlet. The exact chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | 65 - 70 |

| Isopropyl -CH(C H₃)₂ | 20 - 25 |

| Aromatic C-1 | 115 - 120 |

| Aromatic C-2 | 120 - 125 |

| Aromatic C-3 | 135 - 140 |

| Aromatic C-4 | 140 - 145 |

| Aromatic C-5 | 110 - 115 |

| Aromatic C-6 | 115 - 120 |

| Carbonyl C=O | 165 - 170 |

Interpretation and Causality:

-

Isopropyl Carbons: The methine carbon (-CH) will be downfield compared to the methyl carbons (-CH₃) due to its attachment to the electronegative oxygen atom.

-

Aromatic Carbons: The carbon atoms attached to the amino groups (C-3 and C-4) will be significantly shielded and appear upfield. Conversely, the carbon atom attached to the ester group (C-1) and the carbonyl carbon will be deshielded and appear downfield. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the amino and ester substituents.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal in the spectrum, which is characteristic of this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Interpretation and Causality:

-

N-H Stretching: The presence of two amino groups will give rise to a characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong absorption band in the 1680-1720 cm⁻¹ region is a definitive indicator of the ester carbonyl group. The exact position will be influenced by conjugation with the aromatic ring.

-

C-O Stretching: The ester will also exhibit a strong C-O stretching band in the fingerprint region.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1550-1650 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Isopropyl 3,4-diaminobenzoate (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol .

| m/z | Predicted Fragment | Interpretation |

| 194 | [M]⁺ | Molecular Ion |

| 152 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group (McLafferty rearrangement) |

| 135 | [M - OC₃H₇]⁺ | Loss of the isopropoxy radical |

| 121 | [H₂N(C₆H₃)CO]⁺ | |

| 93 | [H₂N(C₆H₄)]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 194.

-

Fragmentation: The fragmentation pattern will be dictated by the functional groups. A common fragmentation pathway for esters is the McLafferty rearrangement, which would result in the loss of propene (42 Da) and a peak at m/z 152. Loss of the isopropoxy radical (59 Da) would lead to a fragment at m/z 135, which would be the benzoyl cation substituted with two amino groups. Further fragmentation of the aromatic ring and loss of the amino groups would lead to other characteristic peaks.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Isopropyl 3,4-diaminobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or solvent first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

-

Data Acquisition: Introduce the sample into the ion source. The instrument will ionize the molecules and then separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Molecular Structure of Isopropyl 3,4-diaminobenzoate

Caption: 2D structure of Isopropyl 3,4-diaminobenzoate.

NMR Correlation Concept

Caption: Key ¹H-¹H NMR coupling relationships in Isopropyl 3,4-diaminobenzoate.

References

Theoretical and Computational Modeling of Isopropyl 3,4-diaminobenzoate: From Molecular Structure to Predicted Reactivity

An In-depth Technical Guide:

Abstract: Isopropyl 3,4-diaminobenzoate (IPDAB) is a significant organic intermediate, primarily utilized in the synthesis of complex azo dyes, photosensitive materials, and polymers.[1] Its structural motifs, featuring a substituted benzene ring with two amino groups and an isopropyl ester, also suggest its potential as a versatile building block in the development of novel active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of IPDAB. We move beyond simple data reporting to establish a validated, first-principles workflow for predicting its structural, spectroscopic, and electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate research and development, predict chemical behavior, and guide synthetic efforts.

Strategic Imperative for Computational Modeling

In modern chemical and pharmaceutical research, an exclusively experimental approach is inefficient. Computational modeling provides a predictive lens, allowing for the characterization of molecules that may be difficult to synthesize or handle. For a molecule like IPDAB, theoretical studies serve several key functions:

-

Structure-Property Elucidation: To fundamentally understand how the interplay between the amino groups, the aromatic ring, and the isopropyl ester function dictates the molecule's overall geometry, stability, and electronic landscape.

-

Reactivity Prediction: To identify the most reactive sites for electrophilic and nucleophilic attack, thereby guiding synthetic route design and predicting potential side reactions.

-

Spectroscopic Correlation: To calculate and assign vibrational (IR, Raman) and electronic (UV-Vis) spectra, aiding in the characterization and quality control of synthesized material.

-

Rational Drug Design: To understand its potential pharmacophoric features and how it might interact with biological targets by analyzing its electrostatic potential and hydrogen bonding capabilities.

This guide establishes the protocols to achieve these goals, grounded in the robust framework of Density Functional Theory (DFT) and supplemented by Molecular Dynamics (MD) for environmental context.

Foundational Workflow: A Multi-Pillar Approach

Our computational investigation of IPDAB is built upon a logical progression of analyses. Each step builds upon the last, creating a self-validating and increasingly sophisticated model of the molecule's behavior. The overall workflow is designed to ensure that each calculated property is derived from a physically meaningful and stable molecular state.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive, visual guide to chemical reactivity.

-

Protocol:

-

Generate the MEP surface from the optimized wavefunction using a visualization program (e.g., GaussView, Chemcraft).

-

Map the potential using a standard color scheme: red (most negative potential) -> yellow -> green (neutral) -> blue (most positive potential).

-

-

Predicted MEP for IPDAB:

-

Red Regions (Nucleophilic): The most negative potential (red) will be localized on the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the amino groups, identifying them as primary sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Electrophilic): The most positive potential (blue) will be found on the hydrogen atoms of the amino groups, making them strong hydrogen bond donors. The area around the carbonyl carbon will also exhibit positive potential, marking it as a site for nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding interactions. By calculating the charges on each atom, we can quantify the electron-donating effect of the amino groups and the electron-withdrawing effect of the isopropyl ester. This provides a more quantitative confirmation of the qualitative insights gained from the MEP map.

Table 2: Predicted NBO Atomic Charges (Note: Values are hypothetical, representing expected outcomes from the described NBO analysis.)

| Atom(s) | Predicted Charge (e) | Interpretation |

| Carbonyl Oxygen (O) | ~ -0.65 | Strong electron density, confirming it as a primary nucleophilic site. |

| Amino Nitrogens (N) | ~ -0.85 | High negative charge, indicating strong electron-donating character. |

| Carbonyl Carbon (C) | ~ +0.70 | Significant positive charge, confirming its electrophilic nature. |

| Amino Hydrogens (H) | ~ +0.40 | High positive charge, confirming their role as hydrogen bond donors. |

Part 3: Advanced Modeling - The Role of Environment

While gas-phase DFT calculations are fundamental, real-world chemistry occurs in solution. Molecular Dynamics (MD) simulations can be employed to understand how IPDAB behaves in a condensed phase, such as water or an organic solvent.

-

Rationale: MD simulations model the explicit movement of atoms over time, governed by a force field. This allows for the exploration of conformational landscapes, the explicit modeling of solvent shells, and the analysis of dynamic hydrogen bonding networks that are averaged out in a static quantum mechanical calculation.

-

Protocol Outline:

-

Force Field Parameterization: Assign a suitable force field (e.g., GAFF, OPLS-AA) to the optimized IPDAB structure. Atomic charges would be derived from the preceding DFT calculations (e.g., using the RESP procedure).

-

Solvation: Place the molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water).

-

Equilibration: Run a short simulation while restraining the solute to allow the solvent to relax around it.

-

Production Run: Run a longer simulation (nanoseconds) without restraints to observe the natural dynamics of the system.

-

Analysis: Analyze the trajectory to determine stable conformations, radial distribution functions of solvent around key atoms, and the lifetime of key hydrogen bonds.

-

Conclusion and Future Directions

This guide outlines a robust, multi-faceted computational workflow for the comprehensive characterization of Isopropyl 3,4-diaminobenzoate. By systematically employing Density Functional Theory for structural, spectroscopic, and electronic analysis, and supplementing with Molecular Dynamics for environmental context, researchers can gain profound, predictive insights into the behavior of this molecule. The data generated through these protocols can effectively guide synthetic chemists in optimizing reaction conditions, aid analytical scientists in interpreting spectra, and provide a solid foundation for medicinal chemists to explore IPDAB as a scaffold in drug discovery. This in silico approach serves not to replace experimentation, but to enhance and accelerate it, embodying the principles of modern, efficient chemical research.

References

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Isopropyl 3,4-diaminobenzoate. Retrieved from [Link]

-

Wiley. (n.d.). 3,4-Diaminobenzoic acid. SpectraBase. Retrieved from [Link]

-

Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. ResearchGate. Retrieved from [Link]

-

Karabacak, M., Calisir, Z., Kurt, M., & Atac, A. (2015). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1081, 348-356. (Note: While the direct article was not retrieved, its request on ResearchGate points to its relevance and standard methodologies.) Retrieved from [Link]

Sources

Technical Guide to the Physicochemical Characterization of Isopropyl 3,4-diaminobenzoate

Abstract: This guide provides a comprehensive framework for the experimental determination of critical physical properties of Isopropyl 3,4-diaminobenzoate, specifically its melting point and solubility profile. As a novel derivative of the diaminobenzoic acid scaffold, this compound holds potential for applications in drug development and materials science. However, its fundamental physicochemical data are not extensively documented in public literature. This document outlines the theoretical principles and provides detailed, field-proven protocols for researchers and drug development professionals to accurately characterize this and other new chemical entities (NCEs). The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility, which are paramount in a research and development setting.

Introduction: The Need for Experimental Characterization

Isopropyl 3,4-diaminobenzoate is an organic molecule featuring a benzene ring substituted with two amine groups and an isopropyl ester. This combination of functional groups suggests potential applications as a monomer for high-performance polymers or as a scaffold in medicinal chemistry. Before any meaningful application can be explored, a thorough understanding of its fundamental physical properties is essential.

Properties such as melting point and solubility are not mere data points; they are foundational to the entire development lifecycle of a chemical compound.

-

Melting Point is a primary indicator of sample purity and serves as a crucial constant for identification. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[1]

-

Solubility dictates the feasibility of purification methods, the choice of solvents for analytical techniques, and, critically in drug development, the formulation strategies required to achieve therapeutic bioavailability.[2]

This guide addresses the absence of established data for Isopropyl 3,4-diaminobenzoate by providing a robust experimental framework for its characterization.

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The energy required to overcome the crystal lattice forces is specific to the compound's structure, making the melting point a reliable characteristic for identification.

Predictive Analysis from Structurally Related Compounds

While specific data for Isopropyl 3,4-diaminobenzoate is unavailable, we can infer an expected melting point range by examining analogous structures. The presence of two amine groups capable of hydrogen bonding suggests a relatively high melting point, while the bulky, non-polar isopropyl group may slightly disrupt crystal packing compared to a methyl ester, potentially lowering it relative to that analog.

| Compound | Structure | Melting Point (°C) | Rationale for Comparison |

| 3,4-Diaminobenzoic acid | Carboxylic acid group | 208 - 210 °C[3] | The parent acid, capable of strong intermolecular hydrogen bonding. |

| Methyl 3,4-diaminobenzoate | Methyl ester | 105 - 110 °C | The closest structural analog with a smaller alkyl ester group. |

| Isopropyl 4-aminobenzoate | Isopropyl ester, single amine | 80 - 87 °C[4] | Shares the isopropyl ester but has only one amine group, reducing hydrogen bonding potential. |

Based on these analogs, the melting point of Isopropyl 3,4-diaminobenzoate is hypothesized to fall between that of Isopropyl 4-aminobenzoate and Methyl 3,4-diaminobenzoate, likely in the 90-120 °C range .

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable method in modern laboratories.[5]

Methodology:

-

Sample Preparation:

-

Ensure the Isopropyl 3,4-diaminobenzoate sample is completely dry and crystalline. If necessary, grind a small amount into a fine powder using a mortar and pestle.

-

Take a capillary tube (sealed at one end) and dip the open end into the powdered sample.[5]

-

Gently tap the tube on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for optimal heat transfer.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10-15 °C/min) to perform a preliminary, approximate measurement. Note the temperature at which melting occurs.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with a fresh sample. Using a melted sample for a second run will yield inaccurate results.[1]

-

Set the heating rate to a slow, controlled ramp of 1-2 °C per minute.[5] A slow rate is critical to ensure the sample and thermometer temperatures are in equilibrium, yielding an accurate reading.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

Repeat the accurate measurement at least twice with fresh samples. Consistent results validate the measurement.

-

Workflow and Data Interpretation

The experimental process follows a logical path from preparation to precise measurement.

Caption: Workflow for Capillary Melting Point Determination.

A sharp melting range (e.g., 101.5 - 102.5 °C) indicates a high degree of purity. Conversely, a broad and depressed range (e.g., 95 - 100 °C) suggests the presence of impurities, which disrupt the crystal lattice.

Solubility Profiling: A Guide to Formulation and Purification

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] The amine and ester groups in Isopropyl 3,4-diaminobenzoate provide sites for hydrogen bonding and polar interactions, while the benzene ring and isopropyl group contribute non-polar character. The amine groups also allow for salt formation in acidic solutions, which is expected to significantly increase aqueous solubility.

Predictive Analysis from Structurally Related Compounds

| Compound | Water Solubility | Organic Solvent Solubility | Rationale for Comparison |

| 3,4-Diaminobenzoic acid | Soluble (2.2 mg/mL at 20°C)[3] | Soluble in DMF, Methanol[3] | The parent acid is polar and can ionize, conferring some water solubility. |

| Isopropyl benzoate | Insoluble in water[6] | Soluble in organic solvents, oils[6][7] | The non-polar analog lacking amine groups. Its insolubility in water highlights the importance of the amines for aqueous solubility. |

Based on its structure, Isopropyl 3,4-diaminobenzoate is predicted to have low intrinsic solubility in water but should be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and aqueous acidic solutions.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in a range of common solvents, which is essential for guiding purification and analytical method development.[8]

Methodology:

-

Preparation: Aliquot approximately 10-20 mg of Isopropyl 3,4-diaminobenzoate into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent. Start with the most common and progressively test others. A recommended solvent panel includes:

-

Water (polar, protic)

-

5% Aqueous HCl (acidic, for basic compounds)

-

5% Aqueous NaOH (basic, for acidic compounds)

-

Methanol / Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (intermediate polarity)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

-

Observation: Vigorously agitate each tube for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as:

-

Freely Soluble: Dissolves completely.

-

Sparingly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Experimental Protocol: Quantitative "Shake-Flask" Solubility Determination

The shake-flask method is the gold-standard technique for determining equilibrium solubility, providing a precise quantitative value (e.g., in mg/mL or µg/mL).

Methodology:

-

System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., a pharmaceutically relevant buffer at a specific pH).

-

Solute Addition: Add an excess amount of Isopropyl 3,4-diaminobenzoate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often done using a syringe fitted with a fine filter (e.g., 0.22 µm).

-

Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Workflow and Data Interpretation

The solubility assessment workflow guides solvent selection for various applications.

Caption: Workflow for Solubility Profiling.

The results from these tests provide a comprehensive solubility profile. For example, high solubility in 5% HCl would confirm the basic nature of the amine groups and suggest that pH modification could be a viable strategy for creating aqueous formulations. Solubility in solvents like ethyl acetate or dichloromethane would be critical for designing extraction and chromatographic purification steps.

Conclusion

The systematic, experimental determination of melting point and solubility is a non-negotiable first step in the characterization of any new chemical entity. For Isopropyl 3,4-diaminobenzoate, this process provides the foundational data required for ensuring purity, confirming identity, and enabling rational development for its intended applications. The protocols and interpretive frameworks presented in this guide offer a reliable pathway for researchers to generate the high-quality, reproducible data that underpins successful scientific and developmental outcomes.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. Available at: [Link]

-

University of Baghdad. (2021). Experiment (1) Determination of Melting Points. College of Science for Women. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Available at: [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Junk, G. A., & Svec, H. J. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry, 44(1), 139-141. Available at: [Link]

-

PubChem. (n.d.). Isopropyl Benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, Y., et al. (2018). Preparation and Characterization of Nano-Fe3O4 and Its Application for C18-Functionalized Magnetic Nanomaterials Used as Chromatographic Packing Materials. Nanomaterials (Basel, Switzerland), 8(10), 829. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. m.youtube.com [m.youtube.com]

- 3. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 4. Isopropyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 939-48-0: Isopropyl benzoate | CymitQuimica [cymitquimica.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to Isopropyl 3,4-diaminobenzoate: Synthesis, Characterization, and Handling

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isopropyl 3,4-diaminobenzoate, a potentially valuable yet not widely cataloged chemical entity. Due to the limited availability of pre-existing data, this document focuses on the practical synthesis, purification, and characterization of Isopropyl 3,4-diaminobenzoate, empowering researchers to produce and validate this compound in a laboratory setting. The methodologies described herein are grounded in established chemical principles and analogous procedures for related compounds.

Introduction and Rationale

Isopropyl 3,4-diaminobenzoate is an ester of 3,4-diaminobenzoic acid. The presence of two amino groups on the benzene ring, ortho to each other, and an isopropyl ester moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The ortho-diamino functionality is a key precursor for the formation of benzimidazoles, a privileged scaffold in drug discovery. The isopropyl ester group can modulate physicochemical properties such as solubility and lipophilicity, which are critical in the design of bioactive molecules. This guide addresses the current information gap by providing a detailed protocol for its synthesis and characterization.

Physicochemical Properties

| Property | Starting Material: 3,4-Diaminobenzoic Acid | Predicted: Isopropyl 3,4-diaminobenzoate |

| CAS Number | 619-05-6[1][2][3][4] | Not Assigned |

| Molecular Formula | C₇H₈N₂O₂[1][2][3][4] | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 152.15 g/mol [1][2][3][4] | 194.23 g/mol |

| Appearance | Brown to light brown powder[3] | Expected to be a solid or oil |

Synthesis of Isopropyl 3,4-diaminobenzoate via Fischer Esterification

The most direct and established method for preparing Isopropyl 3,4-diaminobenzoate is the Fischer esterification of 3,4-diaminobenzoic acid with isopropanol, catalyzed by a strong acid. This reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product.

Reaction Rationale and Mechanistic Overview

Fischer esterification involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester and regenerate the acid catalyst. The use of excess isopropanol serves to shift the reaction equilibrium towards the formation of the desired ester, in accordance with Le Châtelier's Principle.

Caption: Fischer Esterification Workflow for Isopropyl 3,4-diaminobenzoate Synthesis.

Detailed Experimental Protocol

Materials:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

Isopropanol (20-30 eq, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid and a large excess of isopropanol.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. The addition is exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a large excess of isopropanol was used, it can be partially removed under reduced pressure.

-

Dilute the residue with ethyl acetate and water.

-

Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Isopropyl 3,4-diaminobenzoate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized Isopropyl 3,4-diaminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts of protons adjacent to the ester and amino groups will be informative.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic peaks include N-H stretching vibrations for the amino groups, a C=O stretching vibration for the ester, and C-O stretching vibrations.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle concentrated sulfuric acid with extreme care in a fume hood.

-

Handling: Isopropyl 3,4-diaminobenzoate, like many aromatic amines, should be handled with care as it may be a potential skin and eye irritant.

-

Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the amino groups.

Conclusion

This guide provides a foundational framework for the synthesis, purification, and characterization of Isopropyl 3,4-diaminobenzoate. By following the detailed protocols and employing the analytical techniques described, researchers can confidently produce and validate this compound for their specific applications in drug discovery and materials science. The self-validating nature of the described workflow, from synthesis to characterization, ensures a high degree of scientific integrity.

References

-

PubChem. (n.d.). 3,4-Diaminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,4-Diaminobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3,4-diaminobenzoic acid and its esters. These compounds serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, high-performance polymers, and dyes. This document traces the evolution of synthetic methodologies, from early multi-step classical routes to modern, more efficient protocols. By examining the underlying chemical principles and experimental rationales, this guide offers valuable insights for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Significance of the 3,4-Diaminobenzoic Acid Scaffold

3,4-Diaminobenzoic acid (3,4-DABA) and its ester derivatives are versatile intermediates in organic chemistry.[1] The presence of two adjacent amino groups and a carboxylic acid or ester functionality on a benzene ring imparts unique reactivity, making them valuable precursors for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines.[2] This structural motif is found in numerous biologically active molecules and advanced materials.

The applications of 3,4-diaminobenzoic acid and its esters are diverse and impactful:

-

Pharmaceuticals: They are key intermediates in the synthesis of various drugs, including anticancer agents, gastrointestinal medications, and neuraminidase inhibitors for influenza.[2]

-

Polymer Chemistry: 3,4-DABA is a monomer for the production of high-performance polymers like polybenzimidazoles (PBIs), which exhibit exceptional thermal stability.

-

Dye Industry: The diamino substitution pattern makes these compounds excellent precursors for azo dyes.[1]

This guide will delve into the historical context of the synthesis of these important compounds, providing a foundational understanding for contemporary synthetic chemists.

The Genesis of a Scaffold: Historical Synthesis of 3,4-Diaminobenzoic Acid

The synthesis of 3,4-diaminobenzoic acid is historically rooted in the chemistry of aromatic substitution and reduction reactions. The most established and historically significant route begins with a readily available precursor, 4-aminobenzoic acid. This multi-step synthesis is a classic example of strategic functional group manipulation in aromatic chemistry.[2]

The Classical Multi-Step Synthesis from 4-Aminobenzoic Acid

This foundational synthesis involves a four-step sequence: acetylation, nitration, hydrolysis, and reduction. Each step is crucial for achieving the desired substitution pattern and functional groups.

Step 1: Acetylation of 4-Aminobenzoic Acid

The initial step involves the protection of the amino group of 4-aminobenzoic acid by acetylation. This is a critical maneuver to control the regioselectivity of the subsequent nitration step. The acetyl group deactivates the amino group, preventing oxidation and directing the incoming nitro group to the desired position.

-

Experimental Rationale: The acetylation is typically carried out using acetic anhydride. The reaction transforms the highly activating amino group into a less activating acetamido group, which is an ortho-, para-director.

Step 2: Nitration of 4-Acetamidobenzoic Acid

The protected intermediate, 4-acetamidobenzoic acid, is then subjected to nitration. The acetamido group directs the electrophilic nitronium ion (generated from nitric acid) to the position ortho to it, which is meta to the deactivating carboxyl group.

-

Experimental Rationale: A mixture of concentrated nitric acid and sulfuric acid is the classical nitrating agent. The reaction conditions must be carefully controlled to prevent over-nitration and side reactions.

Step 3: Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid

Following successful nitration, the acetyl protecting group is removed by hydrolysis to regenerate the free amino group.

-

Experimental Rationale: This step is typically achieved by heating the compound in an acidic or basic aqueous solution. This reveals the 4-amino-3-nitrobenzoic acid intermediate.

Step 4: Reduction of 4-Amino-3-nitrobenzoic Acid

The final step is the reduction of the nitro group to an amino group, yielding the target 3,4-diaminobenzoic acid.

-

Experimental Rationale: A variety of reducing agents have been historically employed, including tin or iron in the presence of hydrochloric acid. A common laboratory method involves the use of ammonium sulfide.[3]

Visualizing the Classical Synthesis

Caption: The classical multi-step synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid.

Detailed Experimental Protocol: Classical Synthesis

Synthesis of 4-Acetamidobenzoic Acid (Compound II) [2]

-

In a 250 mL three-necked flask, add 13.7 g (0.1 mol) of 4-aminobenzoic acid and 50 mL of 2 mol/L sodium hydroxide solution.

-

Heat the mixture to boiling and add 12 mL (0.12 mol) of acetic anhydride with stirring.

-

After the addition is complete, reflux for 2 hours.

-

Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain a white solid.

Synthesis of 3-Nitro-4-acetamidobenzoic Acid (Compound III) [2]

-

In a 125 mL three-necked flask, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.

-

Cool the mixture in an ice bath and add 7 mL (0.1 mol) of concentrated nitric acid.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Filter, wash with distilled water, and dry. Recrystallize from isopropanol and water to obtain a yellowish-white solid.

Synthesis of 4-Amino-3-nitrobenzoic Acid (Compound IV) [2]

-

In a 125 mL round-bottom flask, add 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid, 10 mL of 50% potassium hydroxide, and 13 mL of ethanol.

-

Mix well and reflux.

-

Cool the mixture and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Filter, wash with cold water, and dry to obtain a yellow solid.

Synthesis of 3,4-Diaminobenzoic Acid (Compound I) [2]

-

In a 250 mL three-necked flask, add 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid and 100 mL of ethanol.

-

Heat to reflux and dropwise add 60 mL of 9% ammonium sulfide solution.

-

After the addition is complete, continue to reflux.

-

Filter the hot solution and wash the residue with water.

-

Combine the filtrate and pour it into ice water to precipitate the crude product.

-

Dissolve the crude product in hydrochloric acid, cool, and filter.

-

Adjust the pH of the filtrate to 4 with ammonia water to precipitate the final product.

-

Filter, dry, and obtain 3,4-diaminobenzoic acid.

The Emergence of Esters: Historical Synthesis of 3,4-Diaminobenzoic Acid Esters

The synthesis of esters of 3,4-diaminobenzoic acid historically followed two primary strategies: esterification of the pre-formed 3,4-diaminobenzoic acid or, more commonly, carrying the ester functionality through the synthetic sequence from a dinitro precursor.

Direct Esterification of 3,4-Diaminobenzoic Acid

While seemingly straightforward, the direct esterification of 3,4-diaminobenzoic acid presents challenges due to the presence of the basic amino groups, which can interfere with acid catalysis. However, methods using a large excess of alcohol and a strong acid catalyst under reflux conditions have been employed.

Synthesis via Reduction of Dinitrobenzoic Acid Esters

A more common and historically significant approach involves the preparation of a dinitrobenzoic acid ester followed by the reduction of both nitro groups. This route circumvents the challenges of direct esterification of the diamino acid.

Step 1: Esterification of a Dinitrobenzoic Acid

The synthesis often starts with a commercially available dinitrobenzoic acid, such as 3,4-dinitrobenzoic acid or 3,5-dinitrobenzoic acid. This is esterified using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst.

Step 2: Reduction of the Dinitrobenzoate Ester

The resulting dinitrobenzoate ester is then reduced to the corresponding diaminobenzoate ester. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Experimental Rationale: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective for the hydrogenation of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Visualizing the Synthesis of Esters via Reduction

Caption: A common historical route to 3,4-diaminobenzoic acid esters via the reduction of a dinitrobenzoate precursor.

Modern Advancements in Synthesis

While the classical synthetic routes are robust and historically significant, modern organic synthesis has focused on improving efficiency, reducing reaction times, and employing milder and more environmentally friendly conditions.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the classical multi-step synthesis of 3,4-diaminobenzoic acid.[3] Microwave heating can dramatically reduce reaction times from hours to minutes for steps like nitration and hydrolysis.[2]

Catalytic Transfer Hydrogenation

For the reduction of dinitrobenzoate esters, catalytic transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas. Reagents like ammonium formate in the presence of a palladium catalyst can efficiently effect the reduction.[4]

One-Step Amide Coupling

For specific applications, such as in peptide synthesis, modern coupling reagents have enabled the direct, one-step synthesis of N-acylated 3,4-diaminobenzoic acid derivatives. For example, Fmoc-protected amino acids can be coupled directly to 3,4-diaminobenzoic acid using peptide coupling agents like HATU.[5]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | ~256 (decomposes)[1] |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | 105-110[6] |

| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.20 | Not specified |

Conclusion

The synthesis of 3,4-diaminobenzoic acid and its esters has a rich history rooted in the fundamental principles of organic chemistry. The classical multi-step approach, while lengthy, demonstrates a masterful application of functional group protection and manipulation. Over time, this foundational knowledge has been built upon, leading to the development of more efficient and versatile synthetic methods. Understanding this historical evolution provides valuable context for contemporary researchers and highlights the enduring importance of this versatile chemical scaffold in the ongoing development of new medicines and materials.

References

-

Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

-

ResearchGate. Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Available at: [Link]

-

MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Available at: [Link]

-

Donahue, M. G., et al. (2017). Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters. Available at: [Link]

-

Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

-

ResearchGate. Synthesis of [ 13 C 6 ]3,4-diaminobenzoic acid as a precursor for stable isotope labeled benzimidazoles | Request PDF. Available at: [Link]

-

Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Available at: [Link]

-

Donahue, M. G., et al. (2017). Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Tetrahedron Letters. Available at: [Link]

- Google Patents. Process for preparing aminobenzoate esters.

-

ResearchGate. Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Available at: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]

-

ResearchGate. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. Available at: [Link]

-

NIH PubChem. Ethyl 3,4-Diaminobenzoate. Available at: [Link]

-

ResearchGate. (PDF) Johann Peter Griess FRS (1829-88): Victorian Brewer and synthetic dye chemist. Available at: [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.

-

NIH PubChem. Griess-reagent. Available at: [Link]

- Google Patents. Preparation method of methyl benzoate compound.

-

The Royal Society of Chemistry. 3,5-Diaminobenzoic Acid | The Merck Index Online. Available at: [Link]

-

IP.com. Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl). Available at: [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]

Quantum Chemical Calculations for Aminobenzoate Derivatives: A Technical Guide for Drug Development

Introduction